molecular formula C11H23NSi B13757621 4-Trimethylsilyl-N-tert-butylcrotonaldimine

4-Trimethylsilyl-N-tert-butylcrotonaldimine

Cat. No.: B13757621
M. Wt: 197.39 g/mol
InChI Key: YXVYWUJNEPUHPT-GQCAQHNKSA-N
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Description

4-Trimethylsilyl-N-tert-butylcrotonaldimine is a chemical compound with the molecular formula C11H23NSi and a molecular weight of 197.39 g/mol . It is known for its applications in organic synthesis and various chemical reactions. The compound is characterized by the presence of a trimethylsilyl group and a tert-butyl group attached to a crotonaldimine structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trimethylsilyl-N-tert-butylcrotonaldimine typically involves the reaction of N-tert-butylcrotonaldimine with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:

N-tert-butylcrotonaldimine+trimethylchlorosilaneThis compound+HCl\text{N-tert-butylcrotonaldimine} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} N-tert-butylcrotonaldimine+trimethylchlorosilane→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Trimethylsilyl-N-tert-butylcrotonaldimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ethers , while reduction can produce amines .

Scientific Research Applications

4-Trimethylsilyl-N-tert-butylcrotonaldimine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique chemical properties.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Trimethylsilyl-N-tert-butylcrotonaldimine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to act as a versatile intermediate in organic synthesis . The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Trimethylsilyl-N-tert-butylbutyraldimine
  • 4-Trimethylsilyl-N-tert-butylacetaldimine
  • 4-Trimethylsilyl-N-tert-butylpropionaldimine

Uniqueness

4-Trimethylsilyl-N-tert-butylcrotonaldimine is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of both the trimethylsilyl and tert-butyl groups makes it a valuable intermediate in organic synthesis, offering advantages in terms of selectivity and yield .

Properties

Molecular Formula

C11H23NSi

Molecular Weight

197.39 g/mol

IUPAC Name

(E)-N-tert-butyl-4-trimethylsilylbut-2-en-1-imine

InChI

InChI=1S/C11H23NSi/c1-11(2,3)12-9-7-8-10-13(4,5)6/h7-9H,10H2,1-6H3/b8-7+,12-9?

InChI Key

YXVYWUJNEPUHPT-GQCAQHNKSA-N

Isomeric SMILES

CC(C)(C)N=C/C=C/C[Si](C)(C)C

Canonical SMILES

CC(C)(C)N=CC=CC[Si](C)(C)C

Origin of Product

United States

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